Physicochemical Differentiation: XLogP3 and TPSA vs. Non-Fluorinated Comparator
The 2-fluoro substitution on the phenyl ring of [2-Fluoro-4-(furan-2-yl)phenyl]methanamine confers a distinct physicochemical signature compared to its non-fluorinated analog, [4-(furan-2-yl)phenyl]methanamine. The fluorine atom increases lipophilicity and alters polar surface area, key determinants of membrane permeability and target engagement. [1]
Des-fluoro analog: ~1.2
+0.4 log units
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 1.6; TPSA: 39.2 Ų |
| Comparator Or Baseline | [4-(furan-2-yl)phenyl]methanamine (CAS 771573-27-4): XLogP3 (computed): ~1.2; TPSA: ~39.2 Ų |
| Quantified Difference | XLogP3 is ~0.4 log units higher for the target compound. |
| Conditions | Computed properties from PubChem (release 2025.04.14) [1] and standard cheminformatic tools. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's behavior in biological assays (e.g., membrane permeability) and its solubility profile, making it a distinct chemical tool compared to the des-fluoro version.
- [1] PubChem. (2025). (2-Fluoro-4-(furan-2-yl)phenyl)methanamine. PubChem CID 63949559. National Center for Biotechnology Information. View Source
